molecular formula C20H23Cl2N5O2S2 B1676097 LPA2 antagonist 1

LPA2 antagonist 1

Cat. No.: B1676097
M. Wt: 500.5 g/mol
InChI Key: BPRNMVDTWIHULJ-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LPA2 antagonist 1 is a compound that inhibits the activity of the type 2 lysophosphatidic acid receptor. Lysophosphatidic acid is a bioactive lipid mediator involved in various cellular processes, including cell proliferation, migration, and survival. The type 2 lysophosphatidic acid receptor is one of the six known lysophosphatidic acid receptors and plays a significant role in pathological conditions such as cancer, fibrosis, and inflammation .

Mechanism of Action

Target of Action

The primary target of LPA2 antagonist 1 is the Type 2 Lysophosphatidic Acid Receptor (LPA2) . LPA2 is a G protein-coupled receptor that plays a crucial role in various cellular processes, including cell proliferation, migration, and cytoskeletal rearrangement .

Mode of Action

This compound interacts with its target by binding to the LPA2 receptor, thereby inhibiting its function . This compound is a potent and selective LPA2 receptor antagonist, with an IC50 value of 1.9 μM and a KD value of 1.3 nM . It shows selectivity over other LPA receptor subtypes (LPA1 and LPA3-6), indicating its specific interaction with the LPA2 receptor .

Biochemical Pathways

The this compound affects the LPA/LPA1-induced cellular processes, which are dependent on activation of different isoforms of G proteins including Gαs, Gαi, Gαq, and Gα12/13 . The inhibition of LPA2 by the antagonist can lead to a decrease in intracellular cyclic AMP and calcium ion concentrations .

Pharmacokinetics

It’s known that the compound shows efficacy in an in vivo mouse model of spinal cord injury in an lpa2-dependent manner , suggesting that it has suitable bioavailability for in vivo applications.

Result of Action

The action of this compound leads to a decrease in LPA2-mediated cellular responses. In a mouse model of spinal cord injury, the compound showed efficacy in reducing injury-associated damage . In another study, it was found to suppress airway hyper-responsiveness, inflammatory cytokine levels, mucin production, and eosinophil numbers in a model of ovalbumin-induced allergic asthma .

Action Environment

The action of this compound can be influenced by the environment in which it is applied. For instance, in the context of spinal cord injuries or allergic asthma, the compound’s efficacy may be affected by factors such as the severity of the injury or the presence of allergens . .

Biochemical Analysis

Biochemical Properties

LPA2 Antagonist 1 interacts with the LPA2 receptor, a member of the lysophosphatidic acid receptor family. The interaction between this compound and the LPA2 receptor is characterized by a high affinity, with a KD value of 1.3 nM . This interaction leads to the inhibition of the LPA2 receptor, thereby affecting the biochemical reactions mediated by this receptor .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits HGF-induced phosphorylation of ERK, a key cellular signaling pathway, and reduces the proliferation of HCT116 colon cancer cells . This suggests that this compound can influence cell function by modulating cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the LPA2 receptor and inhibiting its activity . This leads to changes in downstream signaling pathways, including the ERK pathway, and can result in changes in gene expression .

Temporal Effects in Laboratory Settings

Preliminary studies suggest that this compound has a stable interaction with the LPA2 receptor .

Dosage Effects in Animal Models

Preliminary studies suggest that this compound has a potent effect at nanomolar concentrations .

Metabolic Pathways

Given its interaction with the LPA2 receptor, it is likely that this compound is involved in the lysophosphatidic acid signaling pathway .

Transport and Distribution

Given its interaction with the LPA2 receptor, it is likely that this compound is transported to the sites where the LPA2 receptor is located .

Subcellular Localization

Given its interaction with the LPA2 receptor, it is likely that this compound is localized to the sites where the LPA2 receptor is located .

Preparation Methods

The synthesis of LPA2 antagonist 1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired antagonist properties. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

LPA2 antagonist 1 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions employed .

Scientific Research Applications

LPA2 antagonist 1 has a wide range of scientific research applications, including:

Properties

IUPAC Name

N-[(2S)-1-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]propan-2-yl]-7-methylthieno[3,2-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2N5O2S2/c1-13-11-30-19-18(13)23-12-24-20(19)25-14(2)10-26-5-7-27(8-6-26)31(28,29)15-3-4-16(21)17(22)9-15/h3-4,9,11-12,14H,5-8,10H2,1-2H3,(H,23,24,25)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRNMVDTWIHULJ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=CN=C2NC(C)CN3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC2=C1N=CN=C2N[C@@H](C)CN3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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